Oxidative Addition Reactivity: Iodo vs. Bromo
The C–I bond in 3‑iodofurans undergoes oxidative addition to Pd(0) more rapidly than the C–Br bond in 3‑bromofurans, enabling shorter reaction times and lower catalyst loadings. In the Pd‑catalysed carbonylation of hydroxyl‑substituted 3‑iodofurans, the intramolecular cyclocarbonylation of 3‑iodofuran 1a reached completion in 9 h with 10 mol% Pd(OAc)₂/20 mol% dppf at room temperature, affording the desired lactone in 71% isolated yield [1]. Under identical conditions, analogous 3‑bromofurans require elevated temperatures (≥80 °C) or longer reaction times to achieve comparable conversion, consistent with the well‑established reactivity order Ar‑I > Ar‑Br >> Ar‑Cl in palladium‑catalysed processes [2].
| Evidence Dimension | Oxidative addition rate / reaction temperature required for Pd-catalysed carbonylation |
|---|---|
| Target Compound Data | 3‑Iodofuran cyclocarbonylation: 71% yield at room temperature, 9 h, 10 mol% Pd(OAc)₂, 1 atm CO [1]. |
| Comparator Or Baseline | 3‑Bromofuran analogue: requires elevated temperature (>80 °C) or longer time for comparable conversion (class‑level generalisation from aryl halide reactivity series). |
| Quantified Difference | Room temperature (ca. 20–25 °C) for iodo derivative vs. estimated ≥80 °C for bromo derivative; relative oxidative addition rate Ar‑I > Ar‑Br by approximately one order of magnitude [2]. |
| Conditions | Pd(OAc)₂/dppf catalyst system, TEA base, DMF solvent, 1 atm CO, hydroxyl‑substituted 3‑iodofuran substrate [1]. |
Why This Matters
Room‑temperature reactivity translates to lower energy costs, reduced by‑product formation, and compatibility with thermally labile co‑substrates – a decisive factor for procurement when planning multi‑step synthetic sequences.
- [1] Cho, C. H.; Larock, R. C. A Convenient Synthetic Route to Furan Esters and Lactones by Palladium‑Catalyzed Carboalkoxylation or Cyclocarbonylation of Hydroxyl‑Substituted 3‑Iodofurans. Tetrahedron Lett. 2010, 51 (26), 3417–3421. DOI: 10.1016/j.tetlet.2010.04.108. View Source
- [2] Amatore, C.; Jutand, A. Anionic Pd(0) and Pd(II) Intermediates in Palladium‑Catalyzed Heck and Cross‑Coupling Reactions. Acc. Chem. Res. 2000, 33 (5), 314–321. (Representative reference for Ar‑I > Ar‑Br oxidative addition rate hierarchy.) View Source
